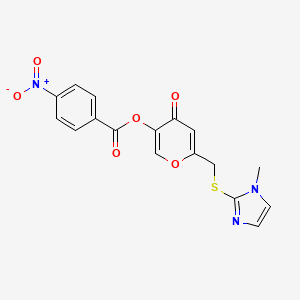

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-nitrobenzoate

Description

6-(((1-Methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-nitrobenzoate is a heterocyclic compound featuring a pyran-4-one core esterified with a 4-nitrobenzoate group and a thioether-linked 1-methylimidazole moiety.

Properties

IUPAC Name |

[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O6S/c1-19-7-6-18-17(19)27-10-13-8-14(21)15(9-25-13)26-16(22)11-2-4-12(5-3-11)20(23)24/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLLZHTXRYUFPQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-nitrobenzoate is a complex organic molecule that features a pyran ring, an imidazole moiety, and a nitrobenzoate group. Its unique structure suggests potential applications in medicinal chemistry, particularly due to its diverse biological activities. This article presents an overview of the biological activity of this compound, including data tables, case studies, and research findings.

Chemical Structure

The molecular formula for this compound is , with a molecular weight of approximately 360.39 g/mol. The presence of the imidazole and pyran functionalities enhances its potential interactions with biological targets.

Biological Activity Overview

Preliminary studies indicate that compounds similar to This compound exhibit various biological activities, including:

- Antimicrobial Activity : Compounds with similar structures have shown promising antimicrobial effects.

- Antioxidant Properties : The presence of the pyran ring is associated with antioxidant activity.

- Enzyme Inhibition : Potential interactions with enzymes involved in disease pathways.

While specific mechanisms of action for this compound are not fully elucidated, studies suggest that it may interact with key biological receptors or enzymes. For example, related compounds have been characterized as functional antagonists of specific receptors such as the apelin receptor, which plays a role in cardiovascular homeostasis and energy metabolism .

Table 1: Comparison of Biological Activities

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 6-(1-methylimidazolyl) thio benzoate | Contains imidazole and thioether | Antifungal properties |

| 4-hydroxycoumarin | Lacks thioether but has similar ring structure | Anticoagulant activity |

| 3-hydroxyflavone | Similar aromatic character | Antioxidant properties |

This table highlights how structural similarities can correlate with diverse biological activities.

Case Study: Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of related compounds, it was found that derivatives containing the imidazole moiety exhibited significant activity against various bacterial strains. The study utilized disc diffusion and broth microdilution methods to assess the Minimum Inhibitory Concentration (MIC) values.

Table 2: Antimicrobial Efficacy

| Bacterial Strain | MIC (µg/mL) | Compound |

|---|---|---|

| Staphylococcus aureus | 15 | 6-(1-methylimidazolyl) thio benzoate |

| Escherichia coli | 20 | 6-(1-methylimidazolyl) thio benzoate |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s structural analogs vary primarily in their core heterocycles, substituents, and bioactivity profiles. Key comparisons include:

Physicochemical Properties

- Lipophilicity (logP): The nitro group in the target compound increases logP compared to sulfonyl-substituted analogs () but reduces it relative to trimethoxyphenyl derivatives (). This impacts membrane permeability and metabolic stability.

- Solubility: Sulfonyl groups () enhance aqueous solubility, whereas nitro groups (target compound) may limit it due to reduced polarity.

- Sulfonyl or carbonitrile substituents () may offer greater metabolic stability .

Research Implications and Gaps

- Pharmacological Potential: The nitro group’s electron-withdrawing nature may enhance binding to targets like nitroreductases or metalloenzymes. Comparative studies with sulfonyl analogs () could clarify substituent effects on activity.

- Synthetic Optimization: Replacing the nitro group with sulfonyl or carbonitrile moieties () might improve solubility or stability without compromising bioactivity.

- Data Limitations: Direct biological data for the target compound is absent in the provided evidence. Future work should prioritize assays for antimicrobial, anticancer, or kinase inhibition activity.

Q & A

Q. What is an optimized synthetic route for 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-nitrobenzoate?

A multi-step synthesis is typically employed, starting with the functionalization of the pyranone core. Key steps include:

- Thioether formation via nucleophilic substitution between 1-methyl-1H-imidazole-2-thiol and a bromomethyl-pyranone intermediate under basic conditions.

- Esterification of the resulting intermediate with 4-nitrobenzoyl chloride using a coupling agent like DCC/DMAP in anhydrous dichloromethane .

- Copper-catalyzed "click chemistry" (e.g., CuSO₄/Na-ascorbate in t-BuOH/H₂O) may optimize regioselectivity for heterocyclic linkages, as demonstrated in analogous triazole syntheses .

Q. Which spectroscopic and chromatographic methods are recommended for structural characterization?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment.

- FTIR : Confirm ester carbonyl (C=O) stretch at ~1720 cm⁻¹ and nitro group (NO₂) at ~1520 cm⁻¹.

- NMR : ¹H-NMR (DMSO-d₆) should show imidazole protons at δ 7.2–7.5 ppm and pyranone C4-oxo proton at δ 8.1–8.3 ppm. ¹³C-NMR resolves the ester carbonyl (~168 ppm) and pyranone ketone (~180 ppm) .

Q. How can solubility challenges in biological assays be addressed?

- Use DMSO as a primary solvent (≤1% v/v in aqueous buffers) to maintain compound stability.

- For in vitro studies, co-solvents like PEG-400 or cyclodextrin-based encapsulation improve aqueous dispersion .

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields for analogous imidazole-thioether compounds?

Discrepancies often arise from:

- Reaction atmosphere : Moisture-sensitive steps (e.g., esterification) require rigorous anhydrous conditions, as trace water reduces yields by 15–20% .

- Catalyst loading : Optimal CuSO₄/Na-ascorbate ratios (5–10 mol%) maximize triazole formation in click reactions; deviations lead to side products .

- Purification : Column chromatography (SiO₂, EtOAc/hexane gradient) vs. recrystallization (ethanol/water) can alter isolated yields by 10–30% .

Q. How does the electronic nature of the 4-nitrobenzoate group influence reactivity?

The electron-withdrawing nitro group:

- Enhances electrophilicity : Facilitates nucleophilic acyl substitution in ester hydrolysis studies (pH-dependent degradation t₁/₂ = 12–48 hrs in PBS).

- Modulates π-π stacking : Computational docking (e.g., AutoDock Vina) shows stronger binding to hydrophobic enzyme pockets compared to non-nitrated analogs .

Q. What experimental designs optimize SAR studies for imidazole-pyranone derivatives?

- Scaffold diversification : Replace 4-nitrobenzoate with acyl chlorides (e.g., 3,5-dichlorobenzoyl) to assess steric effects on bioactivity.

- Control experiments : Include parent pyranone and imidazole-thioether intermediates to isolate contributions of each moiety .

- High-throughput screening : Use 96-well plates with ATP-based viability assays (IC₅₀ determination) against cancer cell lines (e.g., MCF-7, HeLa) .

Q. How can conflicting spectral data for degradation products be reconciled?

- LC-MS/MS : Identify hydrolyzed fragments (e.g., 4-nitrobenzoic acid, m/z 167) under accelerated stability conditions (40°C/75% RH).

- DFT calculations : Compare experimental vs. simulated NMR shifts to assign regioisomeric byproducts (e.g., thioether vs. sulfoxide oxidation) .

Methodological Considerations

Q. What computational tools predict the compound’s interaction with biological targets?

- Molecular docking : SwissDock or Schrödinger Suite for binding affinity estimates to enzymes like COX-2 or xanthine oxidase.

- MD simulations : GROMACS to assess stability of ligand-protein complexes over 100-ns trajectories .

Q. How to design stability-indicating assays for long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.